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Compound of Interest

Compound Name: Brigimadlin intermediate-1

Cat. No.: B15137368 Get Quote

These application notes provide a detailed experimental procedure for the synthesis of a key

spirooxindole intermediate, a foundational scaffold in the synthesis of Brigimadlin (BI 907828),

a potent MDM2-p53 antagonist. The protocol is intended for researchers, scientists, and drug

development professionals engaged in medicinal chemistry and oncology drug discovery.

Brigimadlin is an investigational drug that functions by inhibiting the interaction between MDM2

and the tumor suppressor protein p53.[1][2] In many cancers with wild-type TP53, the MDM2

protein is overexpressed, leading to the degradation of p53 and allowing tumor cells to

proliferate unchecked.[3] By blocking this interaction, Brigimadlin restores p53's function,

inducing cell cycle arrest and apoptosis in cancer cells.[4][5] The synthesis of Brigimadlin

involves a multi-step process, with the creation of the complex spirooxindole core being a

critical phase. This document details the initial three-component 1,3-dipolar cycloaddition

reaction that forms this core structure.[6][7]

Quantitative Data Summary
The following table summarizes the reported yields for the diastereomeric spirooxindole

products formed during the initial cycloaddition reaction.[7] This key step establishes the core

structure of the Brigimadlin scaffold.
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Product Description Yield (%) Reference

Intermediate 6a
Diastereomer 1 of the

spirooxindole core
30% [7]

Intermediate 6b
Diastereomer 2 of the

spirooxindole core
44% [7]

Experimental Protocol: Three-Component 1,3-
Dipolar Cycloaddition
This protocol describes the synthesis of the key spirooxindole intermediates (designated as 6a

and 6b in the reference literature) via a multi-component reaction.[7] This reaction serves as

the entry point for constructing the complex polycyclic ring system of Brigimadlin.

2.1. Materials and Reagents

6-Chloroisatin

1-Chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene

L-serine

Methanol (MeOH)

Standard laboratory glassware

Heating mantle or DrySyn heating block

Magnetic stirrer

2.2. Reaction Procedure

Combine 6-chloroisatin (10.2 g, 53.97 mmol), 1-chloro-2-fluoro-3-[(E)-2-nitrovinyl]benzene

(10.9 g, 107.9 mmol), and L-serine (5.7 g, 107.9 mmol) in a round-bottom flask.[7]

Add methanol (140 mL) to the flask.[7]
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Heat the mixture to reflux.[7]

Maintain the reflux for 16 hours with continuous stirring.[7]

After 16 hours, cool the reaction mixture to room temperature.

The resulting mixture contains the diastereomeric products 6a and 6b, which can be

separated and purified using standard chromatographic techniques for use in subsequent

synthetic steps.

Visualizations
3.1. Experimental Workflow

The following diagram illustrates the workflow for the synthesis of the key spirooxindole

intermediates.
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Caption: Workflow for the cycloaddition reaction.
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3.2. Brigimadlin's Mechanism of Action: p53 Pathway

The diagram below outlines the signaling pathway affected by Brigimadlin. By inhibiting MDM2,

Brigimadlin prevents the degradation of p53, thereby restoring its tumor-suppressing functions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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